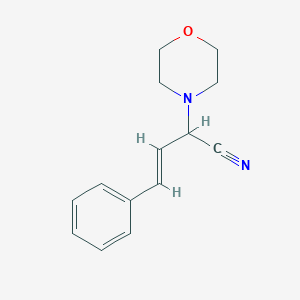
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a chemical compound that belongs to the class of nitriles. It is commonly known as MPhBnN and has been widely used in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of MPhBnN is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical And Physiological Effects
MPhBnN has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
MPhBnN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic properties. However, there are also some limitations to its use. MPhBnN is a relatively new compound, and its long-term effects are not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Future Directions
There are a number of future directions for research on MPhBnN. One area of research could be the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of research could be the exploration of its neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the long-term effects of MPhBnN and its safety and efficacy in humans.
Conclusion:
In conclusion, MPhBnN is a promising compound with a number of potential applications in scientific research. Its unique chemical properties make it a promising candidate for the development of new drugs, and its neuroprotective effects could be useful in the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy in humans.
Synthesis Methods
MPhBnN can be synthesized through a multistep process that involves the reaction of morpholine and benzaldehyde to form 4-phenylmorpholine. The resulting compound is then reacted with acrylonitrile to form MPhBnN. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
MPhBnN has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. MPhBnN has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIJLJLTJRWIM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

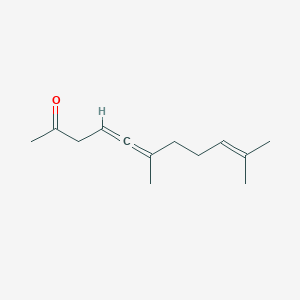
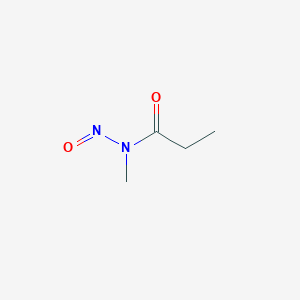
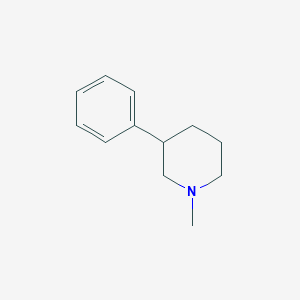
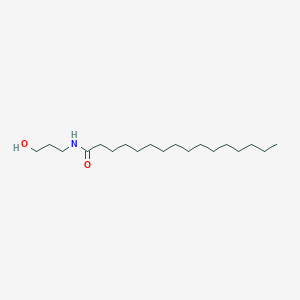
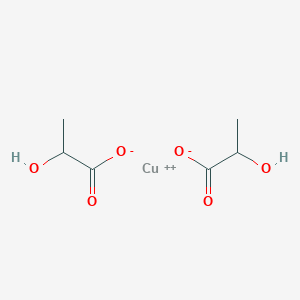

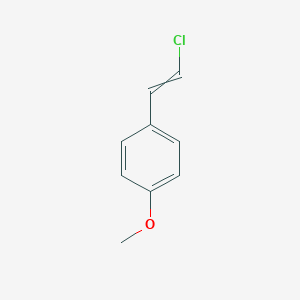
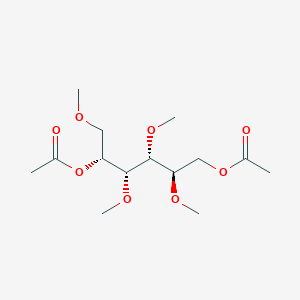
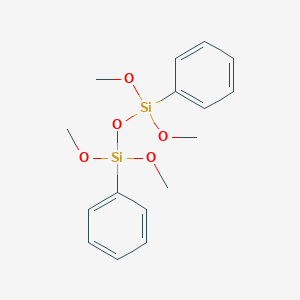
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)



